Compound Description: Bosutinib, marketed as Bosulif, is an ATP-competitive Bcr-Abl tyrosine kinase inhibitor. It also inhibits Src family kinases such as Src, Lyn, and Hck. Bosutinib is used in cancer treatment and has received approval from the US FDA and EU European Medicines Agency for treating adult patients with Philadelphia chromosome-positive (PhC) chronic myelogenous leukemia (CML) who exhibit resistance or intolerance to previous therapy [].
Relevance: While Bosutinib doesn't share the exact core structure of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, its synthesis involves a key intermediate, 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, which exhibits significant structural similarities. Both compounds possess the core quinoline-4(1H)-one structure, differing in the substituents at positions 2, 3, 6, and 7. This structural similarity highlights the relevance of exploring diversely substituted quinoline derivatives for potential biological activity [].
Compound Description: This compound serves as a crucial intermediate in the synthesis of Bosutinib [].
Relevance: This compound exhibits significant structural similarity to methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. Both share the core structure of a 6-methoxyquinoline-4(1H)-one. The primary difference lies in the substituents at positions 2 and 3, with the Bosutinib intermediate bearing a nitrile group at position 3 and a fluorine atom at position 7. These structural similarities highlight the importance of the 6-methoxyquinoline-4(1H)-one scaffold in medicinal chemistry and its potential to accommodate diverse substituents, leading to varied biological activities [].
Compound Description: The crystal structure of this compound was analyzed, revealing four independent molecules in the asymmetric unit, each stabilized by an intramolecular N—H⋯O hydrogen bond [].
Relevance: While similar to methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, this compound differs in the position of the methoxy group, which is located at position 8 instead of 6. Both share the core structure of a 4-oxo-1,4-dihydroquinoline-3-carboxylate. This similarity underscores the importance of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold in crystal packing and its ability to form hydrogen bonds, influencing its solid-state properties [].
Compound Description: The crystal structure of this compound was determined [].
Relevance: This compound shares the core 4-oxo-1,4-dihydroquinoline-3-carboxylate structure with methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. Instead of a methoxy group, it features a methyl substituent at position 6. This similarity reinforces the significance of the 4-oxo-1,4-dihydroquinoline-3-carboxylate framework and its ability to accommodate modifications at different positions [].
Compound Description: This compound is synthesized from N-methylisatoic anhydride and malononitrile [].
Relevance: This compound highlights the diversity of substituents that can be introduced onto the quinoline-4(1H)-one scaffold. While structurally similar to methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, it features an amino group at position 2 and a nitrile group at position 3 instead of a carboxylate group. These structural variations can significantly impact the chemical and biological properties of the resulting compounds [].
Compound Description: This compound is formed by treating 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile with concentrated sulfuric acid [].
Relevance: This compound exemplifies a structural modification of the quinoline-4(1H)-one scaffold, specifically at position 3 where a carboxamide group replaces the carbonitrile found in the precursor compound, 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This highlights the potential for chemically transforming one derivative of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate into another, leading to potentially valuable compounds [].
Compound Description: This compound is another product formed during the reaction of 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile with concentrated sulfuric acid [].
Relevance: This compound demonstrates the susceptibility of the nitrile group in 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile to hydrolysis, resulting in the formation of a carboxylic acid group at position 3. This highlights the possibility of similar chemical transformations occurring in methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate under specific reaction conditions [].
2-(Methylamino)benzoic acid
Compound Description: This compound is a product of the ring cleavage reaction of 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile under basic conditions [].
Relevance: While not a direct analogue, 2-(methylamino)benzoic acid represents a potential degradation product of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate upon ring opening. Understanding such degradation pathways can be crucial in drug design and development [].
Compound Description: The crystal structure of this compound, revealing a non-planar dihydroquinoline moiety, was analyzed [].
Relevance: This compound highlights the possibility of structural isomerism within the dihydroquinoline scaffold. While structurally similar to methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, it features a chlorine atom at position 6 and a methyl group at position 1. These subtle changes can impact the compound's conformation and interactions with biological targets [].
Compound Description: The hydrochloride salt of this compound, developed as a potential drug candidate, demonstrates improved light stability, preservation safety, and water solubility compared to the free form [, ].
Relevance: This compound showcases the potential of introducing complex substituents onto the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The presence of a fluoropyrrolidine group linked to the quinoline ring highlights a strategy for expanding the molecule's structure and potentially enhancing its pharmacological properties [, ].
Compound Description: An environmentally friendly synthesis method for this compound, avoiding the use of large amounts of polyphosphoric acid, was developed [, ].
Relevance: This compound demonstrates the ability to introduce a bulky substituent, in this case, a (2,3-dichlorophenyl)methyl group at position 3 of the 6-methoxyquinoline-4(1H)-one scaffold. This modification exemplifies a strategy for modifying the steric and electronic properties of the core structure [, ].
Compound Description: These compounds are synthesized via a Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates [].
Relevance: This series of compounds highlights the versatility of the 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold, closely related to the 4-oxo-1,4-dihydroquinoline-3-carboxylate core of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. The diversity of substituents at various positions underscores the potential for exploring structure-activity relationships and identifying compounds with desirable biological properties [].
Compound Description: This compound is an intermediate in the synthesis of ozenoxacin, an antibiotic used for treating bacterial infections [].
Relevance: This compound, sharing the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure with methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, demonstrates the feasibility of incorporating a bromine atom at position 7 and a cyclopropyl group at position 1. These modifications exemplify a strategy for fine-tuning the properties of the core scaffold [].
Compound Description: Prodrugs of this compound are being investigated for their potential as antibacterial agents, particularly against resistant bacteria [].
Relevance: This compound, featuring a complex (3-(2-amino-1-fluoroethylidene)piperidin-1-yl) substituent at position 7, exemplifies the strategy of incorporating elaborate structural motifs onto the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. This highlights the potential for developing new derivatives of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate with enhanced antibacterial activity [].
Compound Description: DAU 6285 is a compound investigated for its pharmacological effects at the 5-HT4 receptor in the rat esophagus and guinea pig ileum [].
Relevance: While not a direct structural analogue, DAU 6285 incorporates a 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate moiety that shares some structural features with the 4-oxo-1,4-dihydroquinoline-2-carboxylate core of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. Both compounds contain a cyclic urea with an adjacent aromatic ring and a carboxylate group, indicating potential similarities in their binding modes or pharmacological profiles [].
Compound Description: This compound is the methanol monosolvate of sitafloxacin, a fluoroquinolone antibacterial drug [].
Relevance: This compound highlights the significance of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework in medicinal chemistry, particularly in the development of antibacterial agents. While structurally more complex than methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, it demonstrates the potential for incorporating diverse substituents, including halogen atoms, cyclic amines, and fluorine-containing groups, to modulate the biological activity and physicochemical properties of the core scaffold [].
Compound Description: The crystal structure of this compound, showing the presence of intramolecular C—H⋯O hydrogen bonds, was reported [].
Relevance: This compound highlights the potential for introducing multiple heterocyclic substituents onto the 4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold. In this case, two (pyridin-2-yl)methyl groups are incorporated at positions 1 and 2. These modifications showcase the adaptability of the core structure and its potential to form intramolecular interactions that influence its conformation and properties [].
Compound Description: This compound is a cobalt(II) complex containing two 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligands [].
Relevance: This complex demonstrates the ability of the 4-oxo-1,4-dihydroquinoline-3-carboxylate framework to act as a ligand in metal complexes. The presence of a piperazine ring at position 7 highlights a common strategy for introducing a basic nitrogen atom, potentially enhancing water solubility or facilitating interactions with biological targets [].
Compound Description: This compound is a zinc(II) complex containing two 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligands [].
Relevance: Similar to the cobalt(II) complex mentioned above, this zinc(II) complex underscores the capacity of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold to coordinate with metal ions. The presence of a zinc ion instead of cobalt may lead to differences in stability, reactivity, or biological activity [].
Compound Description: This compound is a manganese(II) complex containing two 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligands and a benzene-1,4-dicarboxylate counterion [].
Relevance: This complex further emphasizes the ability of the 4-oxo-1,4-dihydroquinoline-3-carboxylate moiety to form metal complexes. The presence of a manganese ion and a different counterion compared to the previously mentioned complexes highlights the potential for fine-tuning the properties of these complexes by varying the metal center and counterions [].
Compound Description: This series of compounds exhibits promising anticancer activity against the breast cancer MCF-7 cell line [].
Relevance: These compounds showcase the potential for developing novel anticancer agents based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The incorporation of an (aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl substituent at position 1 highlights a strategy for introducing structural diversity and potentially enhancing biological activity [].
Compound Description: This compound is an N-substituted regioisomer of besifloxacin, an antibiotic [].
Relevance: This compound emphasizes the importance of regioisomerism in medicinal chemistry, as even subtle changes in substituent positioning can lead to significant alterations in biological activity. While structurally similar to other fluoroquinolones, the specific arrangement of the azepan-3-ylamino group at position 7 distinguishes this compound and contributes to its unique properties [].
Compound Description: This compound is a potent bacterial topoisomerase inhibitor, exhibiting activity against ciprofloxacin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and coagulase-negative staphylococci [].
Relevance: This compound underscores the potential of incorporating complex substituents, such as the 4-(2-amino-1-chloroethylidene)piperidin-1-yl group at position 7, onto the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. This modification exemplifies a strategy for developing new antibacterial agents with improved potency and efficacy against resistant strains [].
Compound Description: This compound serves as a key intermediate in the synthesis of α-amino-γ-substituted adipic acids [, ].
Relevance: While structurally distinct from methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, this compound highlights the versatility of cyclic β-keto esters as building blocks for synthesizing various amino acid derivatives. The presence of a tert-butoxycarbonyl protecting group on the nitrogen atom demonstrates a common strategy in peptide chemistry [, ].
Compound Description: This compound is a copper(II) complex containing two 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligands [].
Relevance: This complex further emphasizes the ability of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold to coordinate with metal ions, in this case, copper(II). The presence of a piperazine ring at position 7 highlights a common strategy for introducing a basic nitrogen atom, potentially enhancing water solubility or facilitating interactions with biological targets [].
Compound Description: This compound is a potential therapeutic agent for treating retroviral infections, exhibiting inhibitory activity against retroviral integrase [].
Relevance: This compound showcases the potential for developing novel antiviral agents based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The presence of a chiral (2S)-1-hydroxy-3-methylbutane-2-yl substituent at position 1 highlights a strategy for incorporating stereochemical complexity, which can significantly influence a molecule's interactions with biological targets [].
Compound Description: This compound and its methylated derivatives are being investigated as potential inhibitors of Hepatitis B Virus (HBV) replication [].
Relevance: While structurally different from methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, this compound features a similar quinoline-based scaffold with a carboxylate group at position 3. The presence of a thioxo group at position 2 and a hydroxy group at position 4 highlights the potential for exploring diverse functionalities within the quinoline ring system for antiviral drug discovery [].
30. 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1)* Compound Description: This compound undergoes various microbial transformations, including methylation and hydroxylation, by different fungal strains [].
Relevance: This compound underscores the susceptibility of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold to microbial metabolism, highlighting its potential as a substrate for biocatalytic modifications. The observed transformations, such as methylation and hydroxylation, exemplify common strategies for introducing structural diversity and potentially altering the biological activity of the parent compound [].
Compound Description: [123I]3 is a radioligand with high affinity and selectivity for the diazepam-insensitive (DI) benzodiazepine receptor, designed as a potential SPECT imaging agent [].
Relevance: While structurally distinct from methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, this compound highlights the potential of incorporating a radiolabel, in this case, iodine-123, into structurally related molecules for developing imaging agents. The presence of the imidazo[1,5-a][1,4]benzodiazepine core with a carboxylate group at position 3 suggests potential similarities in binding sites or pharmacological profiles with the 4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold [].
Compound Description: This compound is a copper(II) complex featuring two 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylate ligands, forming a two-dimensional rectangular grid structure [].
Relevance: This complex exemplifies the ability of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold to act as a bridging ligand in coordination polymers. The presence of copper(II) ions and the extended two-dimensional network suggest potential applications in materials science or catalysis [].
Compound Description: This compound is a nickel(II) complex containing two 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate ligands, forming a two-dimensional square grid structure [].
Relevance: Similar to the copper(II) complex mentioned above, this nickel(II) complex highlights the ability of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold to coordinate with metal ions and form extended structures. The use of nickel(II) instead of copper(II) may lead to differences in magnetic properties, catalytic activity, or other material properties [].
34. Bis(2-carboxybenzoato-κO1)bis[1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-4-ium-1-yl)-1,4-dihydroquinoline-3-carboxylato-κ2O3,O4]manganese(II) dihydrate* Compound Description: This manganese(II) complex incorporates ciprofloxacin, a fluoroquinolone antibiotic, and benzene-1,2-dicarboxylate ligands, forming a two-dimensional network through hydrogen bonding and π–π stacking interactions [].
Relevance: This complex demonstrates the ability of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold, specifically in the form of ciprofloxacin, to coordinate with metal ions and form supramolecular assemblies. The presence of both ciprofloxacin and benzene-1,2-dicarboxylate ligands suggests potential applications in drug delivery or as antimicrobial materials [].
Compound Description: This series of compounds, synthesized from 2-(1-alkylhydrazino)-6-chloroquinoxaline 4-oxides, represents a novel class of heterocyclic compounds with potential biological activities [].
Relevance: While structurally distinct from methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, this series of compounds highlights the potential for exploring diverse heterocyclic scaffolds with similar functional groups. The presence of a pyridazino[3,4-b]quinoxaline core, containing a 4-oxo-1,4-dihydropyridine moiety, suggests potential similarities in chemical reactivity or pharmacological properties with the 4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold [].
Compound Description: This compound is a key intermediate in the synthesis of prulifloxacin, a tricyclic fluoroquinolone antibiotic [].
Relevance: This compound exemplifies the incorporation of a sulfur atom into the quinolone ring system, forming a thiazeto[3,2-a]quinoline core. This modification highlights a strategy for expanding the structural diversity of quinolone antibiotics and potentially overcoming resistance mechanisms [].
Compound Description: This compound is a key intermediate in the synthesis of various pyridazino[3,4-d][1,3]oxazine derivatives [].
Relevance: While structurally distinct from methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, this compound showcases the potential for synthesizing fused heterocyclic systems with diverse functionalities. The presence of a pyrrolo[2,3-c]pyridazine core, containing a 4-oxo-1,4-dihydropyridine moiety, suggests potential similarities in chemical reactivity or pharmacological properties with the 4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold [].
Compound Description: A new synthetic method for this compound, starting from ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate, has been developed [].
Relevance: This compound highlights the ongoing research in developing new and efficient synthetic routes for structurally complex quinolone derivatives. The presence of a thiazeto[3,2-α]quinoline core, incorporating a sulfur atom into the ring system, suggests potential applications in medicinal chemistry, particularly in the development of novel antibacterial agents [].
Compound Description: This compound exhibits weak intermolecular C—H⋯O hydrogen bonds in its crystal structure [].
Relevance: This compound underscores the importance of even weak intermolecular interactions in influencing the solid-state packing and properties of molecules. While structurally similar to methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, the subtle differences in substituent positioning and the nature of intermolecular interactions can significantly impact their physicochemical properties [].
Compound Description: This series of compounds was synthesized and screened for antimicrobial activity [].
Relevance: This series of compounds highlights the significance of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold in medicinal chemistry, particularly in the development of antimicrobial agents. The variation in the alkoxy group at position 1 allows for exploring structure-activity relationships and optimizing pharmacological properties [].
Compound Description: This copper(II) complex contains two ciprofloxacin ligands and two nitrate anions, forming a two-dimensional network through N—H⋯O hydrogen bonds [].
Relevance: This complex further emphasizes the ability of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, specifically ciprofloxacin, to coordinate with metal ions and form extended structures. The presence of copper(II) ions and nitrate anions suggests potential applications in materials science, catalysis, or as antimicrobial agents [].
Compound Description: This copper(II) complex incorporates 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate ligands, forming a one-dimensional chain structure through bridging ligands and hydrogen bonding [].
Relevance: This complex demonstrates the ability of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold to act as both a chelating and bridging ligand in coordination polymers. The presence of copper(II) ions and the extended one-dimensional structure suggest potential applications in materials science, catalysis, or as antimicrobial agents [].
Compound Description: This magnesium(II) complex contains two 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate ligands, highlighting the ability of this scaffold to coordinate with various metal ions [].
Relevance: This complex emphasizes the versatility of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold in coordinating with different metal ions. The use of magnesium(II) instead of other transition metals may lead to differences in stability, reactivity, or biological activity [].
Compound Description: This zinc(II) complex incorporates ciprofloxacin and 4,4′-sulfonyldibenzoate ligands, forming a polymeric structure through coordination bonds and hydrogen bonding [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.